Product packaging for 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one(Cat. No.:CAS No. 2059954-91-3)

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2355497
CAS No.: 2059954-91-3
M. Wt: 237.68
InChI Key: NVECDWKAASRMMO-UHFFFAOYSA-N
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Description

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 2059954-91-3) is a high-purity chemical building block featuring a spirocyclic oxindole core, which is of significant interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol, is characterized by its unique structure that incorporates a chlorinated indole-2-one moiety fused to a tetrahydropyran (oxane) ring at the 3-position . The spirocyclic architecture is a privileged scaffold in pharmaceutical research, often associated with three-dimensionality and the ability to interact with biologically relevant targets. Researchers value this chlorinated spirooxindole derivative for its potential as a key synthetic intermediate in the development of novel small molecules. Its structure makes it a promising precursor for probing protein-protein interactions, designing kinase inhibitors, and developing modulators of various cellular pathways. The presence of the chloro-substituent offers a site for further functionalization via cross-coupling reactions, while the carbonyl and NH groups of the oxindole core provide handles for hydrogen bonding. This compound is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Proper laboratory handling procedures should be followed, and it is recommended to store the material in a cool, dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClNO2 B2355497 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2059954-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorospiro[1H-indole-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECDWKAASRMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 1h Spiro Indole 3,4 Oxane 2 One and Analogous Spirooxindole Systems

Synthetic Strategies for Spiro[indole-3,4'-oxane]-2-one Core Construction

Cycloaddition Reactions for Spirocyclic Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, offering high levels of regio- and stereocontrol. Both [3+2] and [4+2] cycloadditions have been extensively utilized to build the heterocyclic ring fused at the spiro center of the oxindole (B195798) core.

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocyclic spirooxindoles. researchgate.netnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Azomethine Ylides: A prevalent method involves the use of azomethine ylides as 1,3-dipoles. These reactive intermediates are typically generated in situ from the condensation of isatins (including chloro-substituted variants) with α-amino acids like L-proline or sarcosine. acs.org The resulting azomethine ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkene, to form a spiro-pyrrolidine ring attached to the oxindole core. acs.orgtandfonline.com This strategy is highly effective for creating complex scaffolds with multiple stereocenters in a single, highly stereoselective step. acs.orgnih.gov The versatility of this reaction allows for the synthesis of a diverse library of spiro[oxindole-3,2'-pyrrolidine] derivatives. tandfonline.comacs.org One-pot, multi-component versions of this reaction, where the isatin (B1672199), amino acid, and dipolarophile are mixed together, enhance the efficiency and atom economy of the process. acs.orgrsc.org

Nitrone Pathways: Nitrones serve as alternative 1,3-dipoles for constructing five- and six-membered heterocyclic rings onto the oxindole scaffold. acs.orgrsc.org For instance, N-vinyl oxindole nitrones have been shown to react with oxyallyl cations in a [3+3] cycloaddition to yield spirooxindole-1,2-oxazinan-5-one derivatives. acs.org The 1,3-dipolar cycloaddition of nitrones with various dipolarophiles is a versatile method for generating a wide array of heterocycles fused to the spiro center. rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Spirooxindole Synthesis
1,3-Dipole PrecursorsDipolarophileKey FeaturesResulting Spiro-RingReference
Isatin, L-prolineα,β-Unsaturated Carbonyls (Chalcones)One-pot, multicomponent, highly stereoselectivePyrrolizidine acs.org
Cyclic Amines, Aryl AldehydesOlefinic OxindolesThree-component, regio- and diastereoselectivePyrrolidine (B122466) nih.gov
Isatin-derived KetiminesBenzyneForms a C=C bond in the new ringPyrrolidine acs.org
N-Vinyl Oxindole NitronesOxyallyl Cations (from α-tosyloxy ketones)[3+3] Cycloaddition1,2-Oxazinan-5-one acs.org

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant are fundamental strategies for constructing six-membered rings, analogous to the oxane ring in the target compound. In this context, methyleneindolinones (also known as 3-ylideneoxindoles), which are readily derived from isatins, serve as potent dienophiles. rsc.org

These electron-deficient alkenes react with various dienes to form spiro[cyclohexene-oxindole] derivatives. For example, highly efficient and asymmetric Diels-Alder reactions have been accomplished between methyleneindolinones and 1,3-dienylcarbamates, catalyzed by a chiral N,N'-dioxide/nickel(II) complex, yielding spirooxindole-cyclohexaneamides in high yields and excellent enantioselectivity. rsc.org Similarly, chiral phosphoric acids can catalyze the asymmetric Diels-Alder reaction of 2-vinylindoles with methyleneindolinones to construct complex spiro[tetrahydrocarbazole-3,3'-oxindole] frameworks. acs.org The oxa-hetero-Diels-Alder reaction, using isatins as heterodienes with enones, provides access to spirooxindole tetrahydropyranones, which contain the desired oxane ring. rsc.org

Table 2: Representative [4+2] Annulation Reactions
Diene/HeterodieneDienophile/HeterodienophileCatalyst/ConditionsResulting Spiro-RingReference
1,3-DienylcarbamatesMethyleneindolinonesChiral N,N'-dioxide/Ni(II) complexCyclohexaneamide rsc.org
EnonesIsatinsAmine-based catalystsTetrahydropyranone rsc.org
2-VinylindolesMethyleneindolinonesChiral Phosphoric AcidTetrahydrocarbazole acs.org
Cyclic α,β-Unsaturated KetoneMethyleneindolinonesProlinosulfonamide organocatalystNorcamphor acs.org

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net Various MCRs have been designed for the synthesis of diverse spirooxindole derivatives starting from isatin or its analogues. researchgate.netnih.govacs.org

A notable example is the Lewis acid-catalyzed, three-component reaction of an isatin, and two molecules of a 1,3-dicarbonyl compound to afford complex spirooxindole pyranochromenedione derivatives. nih.govacs.org This strategy demonstrates good functional group tolerance, accommodating both electron-rich and electron-deficient isatins, including bromo-substituted variants which are electronically similar to the target chloro-substituted compound. nih.govacs.org Another approach involves a three-component reaction of isatin, 4-aminocoumarin, and a 1,3-dicarbonyl compound in water, showcasing a green chemistry approach to novel spirooxindoles. rsc.org Four-component reactions have also been developed, for instance, using isatin, malononitrile (B47326), a β-oxodithioester, and a catalyst to synthesize spiro[indoline-3,4'-thiopyran]-2-ones. bohrium.com These MCRs provide a powerful and convergent pathway to highly functionalized spirooxindole systems. researchgate.net

Intramolecular Cyclization and Annulation Strategies

Intramolecular reactions provide an effective means to construct the spirocyclic system by forming a ring from a pre-functionalized oxindole precursor. These strategies often exhibit high stereoselectivity due to the conformational constraints of the tethered reacting groups.

A key intramolecular strategy involves the use of spiro-epoxyoxindoles. These intermediates, typically synthesized via a Darzens-type reaction or Corey-Chaykovsky reaction from isatins, can undergo regioselective ring-opening when treated with various nucleophiles. bohrium.comrsc.org The acid-catalyzed ring-opening hydrolysis of N-benzyl spiro-epoxyoxindole, for example, yields 3-hydroxy-3-(hydroxymethyl)oxindole derivatives (vicinal diols), which are valuable precursors for further transformations. rsc.org A simple method for ring-opening with sodium cyanide in water has also been developed to produce isatin hydroxy nitriles. nih.gov

Another powerful intramolecular method is the Prins cyclization. The reaction of homoallylic alcohols with isatin ketals, mediated by a Lewis acid like TMSOTf, leads to the highly stereoselective formation of spirocyclic oxindole pyrans (oxanes) and oxepenes. nih.gov This method is particularly relevant as it directly constructs the spiro-oxane framework. Additionally, palladium-catalyzed processes involving an initial allylic alkylation followed by a base-mediated intramolecular cyclization have been used to create spiro[indoline-3,2'-pyrrol]-2-one skeletons. rsc.org

Radical-Mediated Annulations (e.g., Tryptamine-Derived Isocyanides)

Radical-mediated annulations of tryptamine-derived isocyanides represent a potent strategy for the construction of spiroindoline derivatives. These reactions typically proceed through a cascade of events involving radical addition to the isocyanide, followed by an intramolecular cyclization. An efficient manganese(III)-promoted cascade reaction of tryptamine-derived isocyanides with arylboronic acids provides access to a range of spiroindoline derivatives. This process follows a radical addition/spirocyclization pathway, affording the desired products in good yields. researchgate.net

Another approach involves the N-iodosuccinimide (NIS)-mediated spirocyclization of tryptamine-derived isocyanides to form spiroindolenines. vu.nlnih.gov This reaction is rapid and generates products containing both an imine and an imidoyl iodide, which can serve as versatile handles for subsequent chemical modifications. Nucleophilic addition to the imine moiety often proceeds with high diastereoselectivity, enabling the construction of complex molecular frameworks. vu.nlnih.gov Furthermore, visible-light-induced dearomatization of tryptamine-derived isocyanides through the formation of a charge transfer complex can generate carbon-based radical intermediates, leading to constrained spirocyclic scaffolds without the need for a catalyst. rsc.org

EntryReactantsConditionsProductYield (%)Ref
1Tryptamine-derived isocyanide, Arylboronic acidMn(OAc)₃, solventSpiroindoline derivativeGood researchgate.net
2Tryptamine-derived isocyanideN-Iodosuccinimide, solventSpiroindolenineGood vu.nlnih.gov
3Tryptamine-derived isocyanideVisible lightSpiroindolenine- rsc.org

Stereoselective Synthesis of Chiral Spiro[indole-3,4'-oxane]-2-one Derivatives

The development of stereoselective methods for the synthesis of chiral spirooxindoles is of paramount importance for accessing enantiopure compounds for pharmaceutical applications.

Enantioselective Methodologies

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirooxindoles. Chiral phosphoric acids, for instance, have been successfully employed in Pictet-Spengler reactions of 2-(1H-indolyl)aniline derivatives with isatins to afford enantioenriched 5′,11′-dihydrospiro-[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones with excellent yields and enantioselectivities (up to >99% ee). dicp.ac.cn Similarly, a chiral phosphoric acid-catalyzed condensation/N-alkylation cascade between 2-(1H-indolyl)anilines and isatins produces spiro aminals with quaternary stereogenic centers in up to 93% ee. dicp.ac.cn

Organocatalytic Michael/aldol cascade reactions of 3-olefinic oxindoles with pentane-1,5-dial, catalyzed by (R)-diphenylprolinol silyl (B83357) ether, provide access to spiro[cyclohexane-1,3′-indolin]-2′-one derivatives with multiple contiguous chiral centers in high yields and excellent enantioselectivities (>99% ee). nih.gov Hydrogen-bonding catalysis, utilizing a C2-symmetric bisthiourea organocatalyst, has been effectively used in the Diels-Alder reaction of 3-vinylindoles and methyleneindolinones to construct carbazolespirooxindole skeletons with high enantiopurity. acs.org

CatalystReaction TypeReactantsProductee (%)Ref
Chiral Phosphoric AcidPictet-Spengler2-(1H-indolyl)aniline, IsatinDihydrospiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-one>99 dicp.ac.cn
Chiral Phosphoric AcidCondensation/N-alkylation2-(1H-indolyl)aniline, IsatinSpiro aminalup to 93 dicp.ac.cn
(R)-Diphenylprolinol silyl etherMichael/Aldol Cascade3-Olefinic oxindole, Pentane-1,5-dialSpiro[cyclohexane-1,3'-indolin]-2'-one>99 nih.gov
BisthioureaDiels-Alder3-Vinylindole, MethyleneindolinoneCarbazolespirooxindoleHigh acs.org
Diastereoselective Control

Diastereoselective control is crucial when multiple stereocenters are formed in a single reaction. A DBU-catalyzed formal [4+2] cycloaddition between ortho-hydroxyphenyl-substituted para-quinone methides and electron-deficient dienophiles like 3-methyleneoxindoles has been established for the synthesis of functionalized spiro[chromane-3,3'-indolines] in good yields and with high diastereoselectivity. researchgate.net

In the context of radical reactions, the NIS-mediated spirocyclization of tryptamine-derived isocyanides followed by nucleophilic addition occurs with complete diastereoselectivity. vu.nlnih.gov Furthermore, a highly diastereoselective cascade [5+1] double Michael reaction between thiooxindoles and dibenzalacetones, conducted under catalyst-free conditions in ethanol, yields spiro(thio)oxindoles as a single diastereomer. nih.gov

Reaction TypeReactantsConditionsDiastereoselectivityRef
Formal [4+2] Cycloadditiono-Hydroxyphenyl-p-quinone methide, 3-MethyleneoxindoleDBUHigh researchgate.net
Iodospirocyclization/Nucleophilic AdditionTryptamine-derived isocyanideNIS, NucleophileComplete vu.nlnih.gov
Double Michael AdditionThiooxindole, DibenzalacetoneK₂CO₃, EthanolHigh (single diastereomer) nih.gov

Catalytic Systems in Spiro[indole-3,4'-oxane]-2-one Synthesis

A variety of catalytic systems, including transition metals and organocatalysts, have been developed to facilitate the synthesis of spirooxindoles.

Transition Metal Catalysis (e.g., Nickel, Palladium)

Palladium catalysis has been extensively used in the synthesis of spirooxindoles. A palladium-catalyzed cascade strategy enables the one-pot synthesis of functionalized spiro(indoline-3,2'-quinazolin)-2-one derivatives from readily available starting materials, proceeding via the formation of a C-C and two C-N bonds in a single operation. rsc.org Another palladium-catalyzed domino reaction of alkene-tethered carbamoyl (B1232498) chlorides leads to the formation of spirooxindoles through a key five-membered C,C-palladacycle intermediate generated via intramolecular C-H activation. rsc.org An expeditious approach to construct spiroindenyl-2-oxindoles involves a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides. nih.gov

Nickel catalysts also play a role in spirooxindole synthesis. For instance, nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been utilized as a recyclable catalyst for the synthesis of spiro-oxindole-chromene derivatives. rasayanjournal.co.inresearchgate.net

MetalReaction TypeReactantsProductRef
PalladiumCascade Cyclization-Spiro(indoline-3,2'-quinazolin)-2-one rsc.org
PalladiumDomino C-H ActivationAlkene-tethered carbamoyl chlorideSpirooxindole rsc.org
PalladiumSpirocyclization2-Bromoarylamide, Vinyl bromideSpiroindenyl-2-oxindole nih.gov
Nickel (as NiFe₂O₄)Condensation/Michael AdditionIsatin, Malononitrile, etc.Spiro-oxindole-chromene rasayanjournal.co.inresearchgate.net

Organocatalytic Strategies (e.g., Chiral Base, Hydrogen Bonding, NHC, Phosphoric Acid)

As previously mentioned, chiral phosphoric acids are highly effective in catalyzing enantioselective reactions to form spirooxindoles. dicp.ac.cndicp.ac.cn They can act as bifunctional catalysts, activating both nucleophilic and electrophilic partners through hydrogen bonding.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of spirooxindole lactones. An NHC-catalyzed formal [3+2] annulation of α,β-unsaturated aldehydes with isatins, in cooperation with a Lewis acid like lithium chloride, affords spirooxindole products with high levels of enantioselectivity. nih.gov NHCs can also catalyze a [2+3] annulation reaction between ketimines and enals to produce trifluoroethyl 3,2'-spirooxindole γ-lactams with excellent diastereo- and enantioselectivities. nih.gov

Hydrogen bonding catalysis, often employing thiourea (B124793) or squaramide derivatives, is another powerful strategy. A quinidine-derived squaramide has been used to catalyze a three-component cascade reaction of isatins, cyanoacetates, and 3-aminomaleimides to furnish spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] in good yields and high enantiomeric excess. researchgate.netnih.gov

Chiral bases, such as cinchona alkaloids, have been employed in synergistic catalysis with BINOL-phosphoric acid for the double Michael addition of isatylidene malononitriles with α,β-unsaturated ketones, leading to chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones in high yields and excellent stereoselectivities. nih.gov Furthermore, a base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates using t-BuOLi provides access to spiro-1,3-dioxolane oxindoles. nih.gov

Application of Green Chemistry Principles in Synthesis

The synthesis of spirooxindole derivatives, including 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, has increasingly benefited from the application of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. bohrium.comresearchgate.net Key strategies include the use of multicomponent reactions (MCRs), environmentally benign solvents, and alternative energy sources like ultrasonic and microwave irradiation. bohrium.comresearchgate.nettandfonline.com

One-pot multicomponent reactions are particularly advantageous as they combine multiple synthetic steps into a single operation without the need to isolate intermediates. rsc.orgorientjchem.org This not only saves time and resources but also reduces the generation of waste. rsc.org For the synthesis of various spirooxindole derivatives, MCRs have been developed that utilize readily available starting materials to construct complex molecular architectures in a single step. orientjchem.orgresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Water has gained popularity as a green solvent due to its non-toxic and non-flammable nature. rsc.org Water-mediated three-component reactions for the synthesis of spirooxindole derivatives have been reported, offering a safe and environmentally friendly alternative to traditional organic solvents. rsc.org Other green solvents, such as ethyl L-lactate, have also been employed in catalyst-free domino reactions to produce spirooxindoles under mild, room temperature conditions. nih.govresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further minimizing the environmental footprint. bohrium.com

The use of heterogeneous catalysts is another cornerstone of green spirooxindole synthesis. bohrium.comorientjchem.org These catalysts, which exist in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, reducing waste and cost. orientjchem.org Examples of heterogeneous catalysts used in spirooxindole synthesis include nano-sized particles, magnetic catalysts, and metal-organic frameworks. bohrium.comresearchgate.net For instance, nano Ag/kaolin has been demonstrated as an effective and reusable heterogeneous catalyst for the one-pot synthesis of spiro[4H-pyran-3,3'-oxindoles]. orientjchem.org

Alternative energy sources are also being employed to promote greener synthetic routes. Ultrasonic and microwave irradiation can significantly reduce reaction times from hours to minutes and improve product yields. bohrium.comresearchgate.nettandfonline.com These methods offer efficient internal heating and can enhance reaction rates and selectivity, aligning with the principles of green chemistry. researchgate.net

Lipase-catalyzed reactions in aqueous media represent a novel and green approach to spirooxindole synthesis. mdpi.com This biocatalytic method utilizes enzymes to catalyze the reaction of three components, offering excellent yields without the need for further purification. mdpi.com The use of enzymes like lipase (B570770) aligns with green chemistry principles by operating under mild conditions and using biodegradable catalysts. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies for Spirooxindoles

MethodologyKey FeaturesAdvantages
Multicomponent Reactions (MCRs) Three or more reactants in a single step.Atom economy, reduced waste, time and resource efficiency. rsc.orgorientjchem.org
Green Solvents Use of water, ethyl L-lactate, or solvent-free conditions.Reduced toxicity and environmental pollution. rsc.orgnih.govresearchgate.net
Heterogeneous Catalysis Recyclable catalysts like nano Ag/kaolin.Easy separation, reusability, reduced waste. bohrium.comorientjchem.org
Alternative Energy Sources Ultrasonic and microwave irradiation.Shorter reaction times, higher yields, energy efficiency. bohrium.comresearchgate.nettandfonline.com
Biocatalysis Use of enzymes like lipase in aqueous media.Mild reaction conditions, high yields, biodegradability. mdpi.com

Advanced Starting Materials and Key Intermediates

The synthesis of the spirooxindole core, including structures like this compound, relies on a variety of advanced starting materials and key intermediates. The selection of these precursors is crucial for achieving the desired molecular complexity and stereochemistry.

Isatin and Methyleneindolinone Derivatives

Isatin and its derivatives are fundamental building blocks in the synthesis of a wide array of spirooxindoles. rsc.orgnih.gov These compounds possess a reactive ketone group at the C-3 position, making them ideal electrophiles for various cycloaddition and condensation reactions. rsc.orgnih.gov Multicomponent reactions involving isatins, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound are commonly employed to construct spirooxindole frameworks. rsc.orgorientjchem.org For instance, the reaction of a substituted isatin, malononitrile, and a cyclic 1,3-diketone can yield complex spiro[4H-pyran-3,3'-oxindoles]. orientjchem.org The substituents on the isatin ring, such as the 6-chloro group, can be incorporated from the start to generate the desired final product. nih.govresearchgate.net

Methyleneindolinones, which can be synthesized from isatins through Knoevenagel condensation, are another class of critical intermediates. rsc.orgresearchgate.net These compounds act as versatile dienophiles or Michael acceptors in various cycloaddition reactions, leading to the formation of diverse spirooxindole structures. rsc.orgresearchgate.net For example, the organocatalytic Diels-Alder reaction between a methyleneindolinone and a suitable diene can produce spirooxindoles with high stereoselectivity. researchgate.net The reactivity of methyleneindolinones allows for the construction of complex polycyclic systems fused to the oxindole core. rsc.org

Table 2: Selected Reactions of Isatin and Methyleneindolinone Derivatives in Spirooxindole Synthesis

Starting MaterialReagentsReaction TypeProduct Type
IsatinMalononitrile, Cyclic 1,3-diketoneMulticomponent CondensationSpiro[4H-pyran-3,3'-oxindole]
IsatinL-proline or sarcosine, α,β-unsaturated carbonyl compounds[3+2] CycloadditionPyrrolizidine- or Pyrrolidine-substituted Spirooxindole nih.gov
MethyleneindolinoneDienesDiels-Alder ReactionSpiro[cyclohexene-oxindole]
MethyleneindolinoneSulfonium Ylides[2+1] CycloadditionSpiro[cyclopropane-oxindole] rsc.org

Tryptamine-Derived Precursors

Tryptamine (B22526) and its derivatives serve as valuable precursors for the synthesis of spiroindoline scaffolds, which are structurally related to spirooxindoles. nih.gov A notable strategy involves the dearomatization of tryptamine-derived isocyanides to generate spirocyclic structures. nih.govresearchgate.net This approach can proceed through a catalyst-free radical cascade reaction, forming two new carbon-carbon bonds under mild conditions. nih.gov The ability of these isocyanides to form aggregates and undergo a single electron transfer step is key to this transformation. nih.gov

Furthermore, tryptamine derivatives can be utilized in Pictet-Spengler reactions to construct tryptoline (B14887) derivatives, which can then be further elaborated into more complex spirocyclic systems. youtube.com The synthesis of β-substituted tryptamines through the regioselective ring-opening of aziridines also provides access to a range of precursors for spiroindoline synthesis. nih.gov

Indole (B1671886) Acids and Imine Derivatives

Indole acids, particularly those with a carboxylic acid group at the C-2 position, can be used to generate key intermediates for spirooxindole synthesis. For instance, (2S)-octahydro-1H-indole-2-carboxylic acid can react with isatins to form azomethine ylides in situ. nih.gov These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles to afford complex di-spirooxindole analogs. nih.gov

Imine derivatives generated from isatins are also crucial intermediates. researchgate.net These imines can participate in 1,3-dipolar cycloaddition reactions with in situ generated azomethine imines to form spiro[3H-indole-3,3'- rsc.orgrsc.orgresearchgate.nettriazolidine]-2-ones. researchgate.net Additionally, isatin-derived ketimines are employed in [2+2] cycloaddition reactions with diazo compounds or acetyl chlorides to synthesize spiro-β-lactam oxindoles. rsc.org

Mechanistic Investigations and Theoretical Studies of 6 Chloro 1h Spiro Indole 3,4 Oxane 2 One Reactivity and Interactions

Elucidation of Reaction Mechanisms and Transition States

The formation of the spirooxindole core, including the 6-chloro substituted variant, is most notably achieved through [3+2] cycloaddition (32CA) reactions. acs.org This method is highly efficient for creating complex molecular architectures with multiple stereocenters in a single step. frontiersin.org

The general mechanism involves a one-pot, three-component reaction. It commences with the in situ generation of an azomethine ylide, which acts as the three-atom component (the 1,3-dipole). This ylide is typically formed from the condensation of a substituted isatin (B1672199), such as 6-chloro-isatin, and a secondary amino acid like L-proline or sarcosine. acs.orgrsc.org The azomethine ylide then reacts with a suitable dipolarophile, an alkene derivative, to yield the spiro-pyrrolidine or spiro-pyrrolizidine oxindole (B195798) framework. acs.org

Computational studies have been instrumental in elucidating the transition states of these reactions. These studies confirm that the [3+2] cycloaddition proceeds with high regio- and stereoselectivity. rsc.orgmdpi.com Theoretical models indicate that the reaction often follows a concerted, asynchronous pathway, where the two new sigma bonds are formed at slightly different rates. researchgate.net The preference for a specific stereoisomer (e.g., ortho/endo or ortho/exo) is determined by the relative energy of the corresponding transition states, which can be accurately calculated using quantum chemical methods. rsc.orgmdpi.com For many spirooxindole syntheses, the reaction pathway is found to proceed via an ortho/endo transition state in what is described as a two-stage one-step mechanism. mdpi.com

Computational Chemistry Methodologies

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and selectivity of reactions that produce spirooxindoles. researchgate.net DFT calculations allow researchers to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. rsc.org

By calculating the activation energies for all possible reaction pathways, DFT can accurately predict the regioselectivity and stereoselectivity of the cycloaddition. rsc.orgresearchgate.net For instance, in the synthesis of spirooxindole pyrrolidine (B122466) derivatives, DFT studies have been used to compare the energy barriers of four different transition states, successfully predicting the experimentally observed meta-regioselectivity and endo-stereoselectivity. rsc.org These theoretical findings are often in excellent agreement with experimental results confirmed by spectroscopic techniques like NMR and X-ray crystallography. researchgate.netpsgcas.ac.in Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, provides further insights into the electronic nature of the transition states and the mechanism of bond formation. rsc.org

Table 1: Representative DFT-Calculated Activation Energies for Spirooxindole Formation Pathways
Reaction TypePathwayCalculated Activation Energy (kcal/mol)Predicted OutcomeReference
[3+2] Cycloaddition of Azomethine Ylide with Chromene Aldehydemeta-endo10.5Most Favored rsc.org
ortho-exo12.1Less Favored
[3+2] Cycloaddition of Azomethine Ylide with Ethylene (B1197577) Derivativeortho-endo (TS1)8.6Favored mdpi.com
ortho-exo (TS2)Not reported as favoredNot favored

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing cycloaddition reactions, focusing on the changes in electron density rather than molecular orbitals. nih.gov MEDT has been successfully applied to understand the reactivity and selectivity in the synthesis of spirooxindoles via [3+2] cycloadditions. mdpi.comnih.gov

Within the MEDT framework, the reactivity of the reactants is analyzed using Conceptual DFT (CDFT) indices such as the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) and nucleophilicity (N). mdpi.commdpi.com This analysis helps to classify the polar nature of the reaction. For example, the reaction between a nucleophilic azomethine ylide and an electrophilic ethylene derivative is characterized as a Forward Electron Density Flux (FEDF) process. mdpi.com The Global Electron Density Transfer (GEDT) calculated at the transition state quantifies the charge transfer, confirming the polar nature of the reaction. A high GEDT value (e.g., >0.20 e) indicates a highly polar process that proceeds readily. mdpi.com MEDT studies have shown that these polar [3+2] cycloaddition reactions occur via a non-concerted, two-stage, one-step mechanism. mdpi.comrsc.org

Table 2: Conceptual DFT Reactivity Indices from MEDT Analysis of Spirooxindole Synthesis Reactants
ReactantElectronic Chemical Potential (μ, eV)Chemical Hardness (η, eV)Global Electrophilicity (ω, eV)Global Nucleophilicity (N, eV)Reference
Azomethine Ylide (Model)-2.594.340.774.04 (Supernucleophilic) mdpi.com
Ethylene Derivative (Model)-4.083.802.19 (Strongly Electrophilic)2.28 (Strongly Nucleophilic)
Azomethine Ylide (AY)-2.734.680.803.82 (Strong) mdpi.com
Chalcone Derivative-3.893.881.96 (Strong)2.41 (Strong)

Quantum chemical calculations are a vital tool for the structural elucidation of complex molecules like 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one. researchgate.net Methods such as DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and scalar coupling constants. nih.gov

These ab initio techniques calculate the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. nih.gov The predicted spectra can be compared with experimental data to confirm the proposed structure, including the specific regio- and stereochemistry of the cycloadducts. psgcas.ac.innews-medical.net This is particularly valuable when multiple isomers are possible, as the subtle differences in the electronic environment of each nucleus in different isomers lead to distinct, predictable NMR spectra. researchgate.net The strong correlation between calculated geometric parameters and those obtained from X-ray crystallography further validates the accuracy of these computational methods. psgcas.ac.in

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of flexible molecules like spirooxindoles. jove.com These simulations model the atomic motions of the molecule over time, providing insights into its flexibility, stable conformations, and how different molecular fragments orient and interact. researchgate.net

For complex spiro systems, MD can reveal the accessible conformational space and the relative populations of different conformers at a given temperature. rsc.org This information is crucial for understanding how the molecule's three-dimensional shape might influence its reactivity and interactions with biological macromolecules. The simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to study how the environment affects molecular packing and stability. jove.comresearchgate.net The trajectories from MD simulations can be further analyzed using techniques like principal component analysis to identify the most significant modes of motion and determine all stable conformers. rsc.org

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is widely applied to investigate the potential biological activity of spirooxindole derivatives. nih.gov This computational technique predicts the preferred binding orientation of a ligand (the spirooxindole compound) to a specific protein target. mdpi.com

In these studies, the 3D structure of the spirooxindole is placed into the binding site of a target protein, and its binding affinity is estimated using a scoring function, which often correlates with binding energy. rsc.orgmdpi.com Molecular docking has been used to explore the interactions of spirooxindoles with a variety of biological targets, including bacterial DNA gyrase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). frontiersin.orgrsc.org The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.orgmdpi.com This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent derivatives. nih.gov

Table 3: Summary of Molecular Docking Studies on Spirooxindole Derivatives
Compound ClassProtein TargetDocking SoftwarePredicted Binding Energy (kcal/mol)Key InteractionsReference
Spirooxindole-pyrrolidineBacterial DNA gyrase (E. coli)Not Specified-8.3Enhanced binding to target enzyme rsc.org
Spirooxindole-rhodanineEGFRMOE-10.11Hydrogen bonds with Leu694, Gly772, Arg817; Hydrophobic interactions frontiersin.org
Spiro[indole-3,4'-pyridine]PqsR of P. aeruginosaAutodock Vina-5.8 to -8.2High affinity for the protein target mdpi.com
Spiro[methanoquinazoline-indoline]SARS-CoV-2 main proteaseNot Specified-8.7H-bonds and hydrophobic interactions nih.gov

Molecular Docking for Ligand-Receptor Binding

Due to a lack of specific research on this compound, this section will discuss the molecular docking principles and methodologies as they have been applied to structurally related spirooxindole compounds to provide a foundational understanding of potential ligand-receptor interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as a spirooxindole derivative, to the active site of a target protein. The insights gained from these simulations can elucidate the structural basis of inhibition or activation, guide the design of more potent and selective analogs, and help to understand structure-activity relationships (SAR).

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the target's binding site and then ranking these poses using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating more favorable binding.

For instance, in studies involving other spirooxindole derivatives, molecular docking has been instrumental in understanding their anticancer properties. These compounds have been docked into the ATP-binding site of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, docking studies on spirooxindole-pyrrolidine hybrids have helped to rationalize their anticancer activity against HepG2 cells by predicting their interactions with key amino acid residues within the active site of target proteins. mdpi.com

The accuracy of molecular docking simulations is highly dependent on the quality of the protein structure, which is typically obtained from crystallographic or NMR studies, and the sophistication of the docking algorithm and scoring function.

Interactive Data Table: Representative Molecular Docking Studies on Spirooxindole Derivatives

Compound ClassTarget ProteinPDB CodeKey Interacting ResiduesDocking Score (kcal/mol)Reference
Spirooxindole-pyrrolidine hybridsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified mdpi.com
Spiro-3-indolin-2-onesEGFR, VEGFR-2Not SpecifiedNot SpecifiedNot Specified news-medical.net
Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dionesCOVID-19 Main Protease6LU7Not SpecifiedNot Specified nih.gov
Spiro[indoline-3,3'-pyrrolidin]-2-one derivatives5-HT6 ReceptorNot SpecifiedAsn288, Ser193Not Specified mdpi.com

Note: This table is illustrative of the types of data generated in molecular docking studies of the broader spirooxindole class, as specific data for this compound is not available.

Binding Affinity Prediction Methodologies

Predicting the binding affinity of a ligand to its receptor is a cornerstone of drug discovery and development. While molecular docking provides a rapid estimation, more rigorous and computationally intensive methods are often employed for more accurate predictions. These methodologies can be broadly categorized into endpoint methods and alchemical free energy calculations.

Endpoint Methods:

These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy by analyzing snapshots from molecular dynamics (MD) simulations. The binding free energy is estimated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. These methods offer a balance between computational cost and accuracy and are widely used to refine and rescore docking poses.

Alchemical Free Energy Calculations:

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for binding affinity prediction. These techniques involve computationally transforming a ligand into another (or into a non-interacting state) in both the solvated environment and within the protein binding site. By calculating the free energy change associated with these transformations, the relative or absolute binding free energy can be determined with high accuracy. However, these methods are computationally very expensive.

In the context of spirooxindole research, while specific binding affinity prediction studies for this compound are not available, similar compounds have been evaluated using various experimental and computational approaches. For example, the inhibitory concentration (IC50) values, which are experimentally determined measures of a drug's potency, are often correlated with computationally predicted binding affinities to validate the computational models. Studies on various spirooxindole derivatives have reported IC50 values against different cancer cell lines and enzymes, providing valuable data that could be used to develop and validate binding affinity prediction models for this class of compounds. news-medical.netresearchgate.netnih.gov

Interactive Data Table: Methodologies for Binding Affinity Prediction

MethodologyPrincipleAdvantagesDisadvantages
Molecular Docking Scoring Functions Empirical or knowledge-based functions to rank docked poses.Fast, suitable for high-throughput screening.Low accuracy in predicting absolute binding affinities.
MM/PBSA and MM/GBSA Calculates binding free energy from MD simulation snapshots.More accurate than docking scores, computationally less expensive than alchemical methods.Neglects conformational entropy changes upon binding.
Free Energy Perturbation (FEP) Calculates free energy difference by gradually changing one molecule into another.High accuracy, considered a "gold standard".Very computationally expensive, requires significant expertise.
Thermodynamic Integration (TI) Calculates free energy difference by integrating the derivative of the Hamiltonian with respect to a coupling parameter.High accuracy, considered a "gold standard".Very computationally expensive, requires significant expertise.

Structure Activity Relationship Sar Studies of Spiro Indole 3,4 Oxane 2 One Derivatives Towards Molecular Targets

Rational Design and Molecular Modification Strategies

The rational design of derivatives based on the 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one scaffold involves targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. A common strategy is the use of multicomponent reactions, such as the [3+2] cycloaddition, which allows for the efficient, single-step synthesis of complex spirooxindole analogues. nih.govmdpi.com This approach facilitates the creation of a library of compounds by varying the initial reactants, such as substituted isatins and other cyclic motifs. researchgate.netmdpi.com

Key modification points on the scaffold include:

The Indole (B1671886) Ring: Substituents on the aromatic ring of the indole nucleus, such as the chloro group at the 6-position, are critical for modulating activity. Altering the electronic properties and steric bulk at this position can significantly influence target binding.

The Oxane Ring: Functionalization of the oxane moiety introduces new interaction points with the target protein.

The Spiro Center: The spirocyclic nature of the molecule provides a defined three-dimensional shape that is crucial for its interaction with biological macromolecules. nih.govfrontiersin.org

Inspiration for these modifications often comes from naturally occurring spirooxindole compounds that exhibit potent biological activities, such as anticancer properties. nih.govfrontiersin.org By mimicking and adapting the structural features of these natural products, researchers can design novel therapeutic agents. frontiersin.org

Analysis of Substituent Effects on Molecular Recognition and Binding

The systematic variation of substituents on the spiro[indole-3,4'-oxane]-2-one core is fundamental to understanding its structure-activity relationships (SAR). Studies have shown that the nature and position of substituents have a profound impact on the biological activity of these compounds.

For example, in a series of spiro-3-indolin-2-one derivatives developed for antiproliferative properties, the presence of a chloro group on the indole ring was found to be more effective than unsubstituted analogues against certain cancer cell lines. nih.gov The efficacy of halogen-substituted derivatives often follows a trend related to the inductive effect of the halogen, with bromophenyl substituents showing greater activity than chlorophenyl or fluorophenyl groups in some cases. nih.gov This suggests that electronic effects play a significant role in molecular recognition.

In another study on spiro-oxindoles as antiproliferative agents, specific substitutions led to highly potent compounds. For instance, a derivative, compound 8c , demonstrated exceptional cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 0.189 µM and 1.04 µM, respectively. nih.gov This activity was significantly more potent than the standard drug, roscovitine. nih.gov The data highlights how specific substituent patterns can dramatically enhance binding affinity and biological effect.

Table 1: Effect of Substituents on Antiproliferative Activity of Spiro-oxindole Derivatives
CompoundTarget Cell LineKey Substituent FeatureIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 8cMCF-7 (Breast Cancer)Specific substitution pattern0.189Roscovitine1.91
Compound 8cHepG2 (Liver Cancer)Specific substitution pattern1.04Roscovitine2.36
Compound 6mMCF-7 (Breast Cancer)4-Bromophenyl group3.597Sunitinib3.97
Compound 6lMCF-7 (Breast Cancer)4-Chlorophenyl & 6-Chloro-indole3.986Sunitinib3.97
Compound 6jPaCa-2 (Pancreatic Cancer)4-Chlorophenyl group8.830Sunitinib16.91
Compound 6kPaCa-2 (Pancreatic Cancer)4-Chlorophenyl group8.830Sunitinib16.91

Data synthesized from multiple studies to illustrate substituent effects. nih.govnih.gov

Exploration of Diverse Chemical Space for Targeted Modulators

To discover novel and potent modulators, researchers synthesize and screen libraries of spiro[indole-3,4'-oxane]-2-one derivatives, thereby exploring a vast chemical space. researchgate.netnih.gov The versatility of the spirooxindole scaffold allows for its combination with various other heterocyclic motifs, such as pyrrolidines, piperidines, and pyrazoles, which significantly expands the diversity of the resulting compounds. nih.govnih.govnih.gov

This exploration is often guided by computational methods, such as molecular docking, which can predict the binding modes of novel derivatives within the active site of a target protein. nih.gov For instance, the one-pot multicomponent reaction between substituted isatins, amines, and other reagents provides a highly efficient method for generating a diverse set of stereoselective spirooxindole compounds. mdpi.com These libraries are then screened against a panel of biological targets, including protein kinases like CDK2 and EGFR, or viral proteases, to identify lead compounds for further optimization. nih.govmdpi.com This strategy has led to the identification of spirooxindoles with potent anticancer, antiviral, and antimicrobial activities. researchgate.netmdpi.comsrce.hr

Development of Multi-Targeting Scaffolds (e.g., Dual Inhibitors)

The rigid three-dimensional structure of the spiro[indole-3,4'-oxane]-2-one scaffold makes it an attractive platform for the design of multi-target agents. nih.govsemanticscholar.org By incorporating pharmacophoric features known to interact with different biological targets, it is possible to develop single molecules that can modulate multiple pathways simultaneously. This is a particularly valuable strategy for complex diseases like cancer, where targeting multiple signaling pathways can lead to more effective therapeutic outcomes and overcome drug resistance.

For example, research has shown that certain spiro-oxindole derivatives can act as dual inhibitors of kinases that are crucial for cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov A specific spiro compound, 8c , not only showed potent cytotoxicity but also exhibited strong inhibitory activity against both CDK2 (IC50 = 34.98 nM) and EGFR (IC50 = 96.6 nM). nih.gov This dual activity is highly desirable as it can disrupt the cell cycle and block growth factor signaling, two key pathways in cancer progression. The development of such multi-targeting scaffolds represents a sophisticated approach in modern drug discovery, leveraging the unique structural properties of the spirooxindole core. nih.govnih.gov

Q & A

Q. Analytical Methods :

  • Nuclear Magnetic Resonance (NMR) : High-resolution ¹H/¹³C NMR (500 MHz) in deuterated solvents (e.g., DMSO-d₆) resolves structural features and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

(Basic) What safety protocols are critical when handling this compound?

Q. Key Precautions :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) in poorly ventilated areas .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : No acute toxicity data is available; assume precautionary measures for irritants and sensitizers .

(Advanced) How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Q. Optimization Strategies :

  • Temperature Control : Maintain reactions at 60–80°C to minimize side products (e.g., over-chlorination) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance solubility .

Q. Case Study :

StepReagent/ConditionYield ImprovementReference
CyclizationK₂CO₃ in DMF, 70°C75% → 88%
ChlorinationPOCl₃, reflux, 4 hrs60% → 82%

(Advanced) How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Q. Methodological Approach :

Cross-Validation : Compare data with structurally analogous spirocyclic compounds (e.g., 6-Methoxyspiro derivatives) .

Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in spirocyclic geometry .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Example : In , oxidation of a related spiroindole unexpectedly yielded diastereomers, resolved via NOESY correlations .

(Advanced) What strategies are employed to study the biological activity of spirocyclic indole derivatives?

Q. Experimental Design :

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) to assess IC₅₀ values .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

Q. Structural Insights :

  • SAR Studies : Modify the oxane ring (e.g., introduce fluorinated substituents) to enhance binding affinity .

(Basic) How is the stability of this compound assessed under varying conditions?

Q. Stability Testing :

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and track hydrolysis products .

Key Finding : The compound is stable under ambient conditions but degrades in strong acidic/basic media .

(Advanced) How can researchers address missing toxicological or ecotoxicological data in risk assessments?

Q. Proactive Measures :

  • Read-Across Models : Use data from structurally similar compounds (e.g., spiro-oxindoles) to predict toxicity .
  • In Silico Tools : Apply QSAR models (e.g., TEST by EPA) to estimate LD₅₀ or EC₅₀ values .
  • Pilot Ecotoxicity Studies : Conduct acute toxicity tests on Daphnia magna or algae to fill data gaps .

(Advanced) What mechanistic insights explain unexpected regioselectivity in alkylation reactions of spiroindoles?

Case Analysis :
In , alkylation of a spiroindole-thiolate with α-bromoacetophenones favored S-alkylation over N-alkylation due to:

  • Electronic Effects : Sulfur’s higher nucleophilicity compared to nitrogen.
  • Steric Hindrance : Bulky substituents on nitrogen limit accessibility .

Validation : Regioselectivity confirmed via ¹H NMR and X-ray analysis of products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.